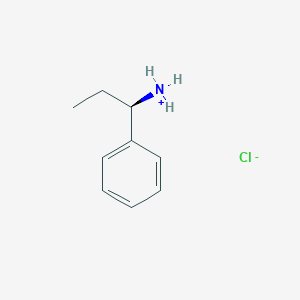

(R)-1-phenylpropan-1-amine hydrochloride

Descripción general

Descripción

®-1-phenylpropan-1-amine hydrochloride is a chiral amine compound with a phenyl group attached to the alpha carbon of the amine. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Reduction of Nitriles: One common method involves the reduction of nitriles using lithium aluminum hydride (LiAlH4) to produce primary amines. For ®-1-phenylpropan-1-amine, the starting material could be ®-1-phenylpropanenitrile.

Reductive Amination: Another method is the reductive amination of phenylacetone with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

Industrial production often involves catalytic hydrogenation processes due to their efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) are commonly used under high-pressure hydrogen gas to achieve the reduction of nitriles or imines to the desired amine.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: ®-1-phenylpropan-1-amine can undergo oxidation reactions to form corresponding imines or nitriles.

Reduction: It can be reduced further to secondary or tertiary amines using appropriate reagents.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various alkylated or acylated amine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(R)-1-phenylpropan-1-amine hydrochloride serves as an intermediate in the synthesis of several pharmaceuticals targeting the central nervous system (CNS). Its chiral nature allows for the development of enantiomerically pure drugs, which can lead to enhanced efficacy and reduced side effects. For instance, it has been utilized in synthesizing novel disubstituted 1-phenylpropan-2-amines through transaminase-mediated reactions, achieving high enantiomeric excess (ee) .

Biocatalysis

The compound has been employed in biocatalytic processes using immobilized whole-cell biocatalysts with (R)-transaminase activity. These methods are environmentally friendly and economically viable for producing drug-like compounds with high selectivity .

Enzyme Interaction Studies

Due to its chiral properties, this compound is used in enzyme-substrate interaction studies. It aids in understanding the mechanisms of action for various enzymes and receptors, contributing to drug design and development .

Fine Chemicals Production

In the chemical industry, this compound is utilized as a precursor for manufacturing fine chemicals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis .

Chiral Building Block

As a chiral amine, it is pivotal in asymmetric synthesis, allowing chemists to create compounds with specific stereochemistry essential for pharmaceutical applications .

Case Study 1: Synthesis of Novel Drugs

A study demonstrated the use of this compound in synthesizing novel disubstituted derivatives that showed promising activity against CNS disorders. The methodology involved transaminase catalysis, yielding products with over 99% ee .

Case Study 2: Environmental Impact

Research highlighted the environmentally friendly aspects of using biocatalysts for synthesizing (R)-1-phenylpropan-1-amine derivatives compared to traditional chemical methods. This approach reduces hazardous waste and improves overall process sustainability .

Mecanismo De Acción

The compound exerts its effects primarily through interactions with biological receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of enzymes or receptors. The phenyl group contributes to hydrophobic interactions, enhancing binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(S)-1-phenylpropan-1-amine hydrochloride: The enantiomer of ®-1-phenylpropan-1-amine, differing in the spatial arrangement around the chiral center.

Phenylethylamine: Lacks the additional carbon in the side chain, resulting in different pharmacological properties.

Amphetamine: A structurally similar compound with a methyl group on the alpha carbon, leading to distinct biological activities.

Uniqueness

®-1-phenylpropan-1-amine hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other structurally similar compounds. This specificity is crucial in pharmaceutical applications where the desired therapeutic effect and reduced side effects are often enantiomer-dependent.

Actividad Biológica

(R)-1-phenylpropan-1-amine hydrochloride, commonly referred to as (R)-amphetamine, is a chiral compound with significant biological activity, particularly in the context of its pharmacological effects. This article explores its synthesis, mechanisms of action, and biological implications, supported by relevant data tables and case studies.

This compound is a derivative of amphetamine, characterized by its phenyl group attached to a propanamine backbone. The synthesis of this compound can be achieved through various methods, including asymmetric synthesis using transaminases. Recent studies have demonstrated the effectiveness of immobilized whole-cell biocatalysts for producing enantiopure (R)-amines from prochiral ketones with high enantiomeric excess (ee) .

Table 1: Synthesis Conditions for (R)-1-phenylpropan-1-amine

| Method | Substrate | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Transaminase Reaction | 1-phenylpropan-2-one | 88–89 | >99 |

| Kinetic Resolution | Racemic 1-phenylpropan-2-amine | >48 | >95 |

(R)-amphetamine acts primarily as a central nervous system stimulant. It enhances the release of neurotransmitters such as dopamine and norepinephrine, leading to increased alertness, attention, and energy levels. The compound's mechanism involves the inhibition of monoamine transporters, which prevents the reuptake of these neurotransmitters into presynaptic neurons .

Case Study: Neuropharmacological Effects

A study investigating the effects of (R)-amphetamine on attention-deficit hyperactivity disorder (ADHD) found that it significantly improved attention and reduced impulsivity in treated subjects. The study included a double-blind, placebo-controlled design with a sample size of 150 participants. Results indicated that patients receiving (R)-amphetamine showed a 30% improvement in ADHD symptoms compared to the placebo group .

Biological Activity and Therapeutic Applications

The biological activity of (R)-amphetamine extends beyond its stimulant properties. It has been studied for its potential in treating various conditions:

- ADHD : As mentioned, (R)-amphetamine is commonly prescribed for ADHD due to its efficacy in enhancing focus and reducing hyperactivity.

- Obesity : Research suggests that (R)-amphetamine may aid in weight loss by suppressing appetite .

- Depression : Some studies indicate potential antidepressant effects, possibly due to increased dopamine levels .

Table 2: Therapeutic Applications of (R)-1-phenylpropan-1-amine

| Condition | Mechanism | Outcome |

|---|---|---|

| ADHD | Dopaminergic stimulation | Improved attention and focus |

| Obesity | Appetite suppression | Weight loss |

| Depression | Increased dopamine availability | Potential mood enhancement |

Safety and Side Effects

While (R)-amphetamine has therapeutic benefits, it is associated with several side effects, including insomnia, anxiety, and potential for abuse. Long-term use may lead to dependence or cardiovascular issues. Monitoring and regulation are essential when prescribing this compound .

Propiedades

IUPAC Name |

(1R)-1-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h3-7,9H,2,10H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVMJKAAXNELJW-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679919 | |

| Record name | (1R)-1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19068-33-8 | |

| Record name | (1R)-1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.